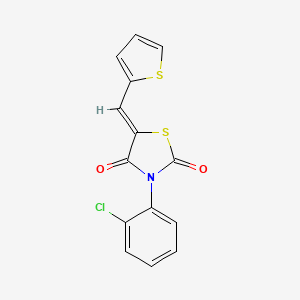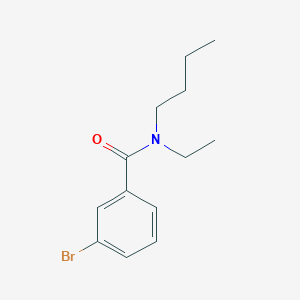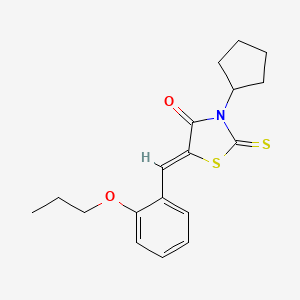
3-(2-chlorophenyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
説明
3-(2-chlorophenyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a thiazolidinedione derivative. It has been extensively studied for its potential therapeutic applications in various fields, including diabetes, cancer, and inflammation. The compound has shown promising results in preclinical studies, and its mechanism of action and biochemical effects have been thoroughly investigated.
作用機序
TZD exerts its pharmacological effects by binding to and activating PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, inflammation, and cell proliferation. By activating PPARγ, TZD promotes the differentiation of adipocytes, improves insulin sensitivity, and reduces inflammation and oxidative stress. Additionally, TZD has been shown to modulate other signaling pathways, such as the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the MAPK pathway, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
TZD has been shown to have various biochemical and physiological effects in different cell types and tissues. In adipocytes, TZD promotes the differentiation and maturation of adipocytes, increases glucose uptake, and reduces lipolysis. In liver cells, TZD reduces hepatic glucose production and triglyceride synthesis. In cancer cells, TZD induces apoptosis, inhibits cell proliferation, and suppresses cancer stem cell properties. In immune cells, TZD reduces inflammation and oxidative stress by modulating the activity of NF-κB and other inflammatory mediators.
実験室実験の利点と制限
TZD has several advantages as a research tool, including its well-characterized mechanism of action, its ability to modulate multiple signaling pathways, and its potential therapeutic applications in various fields. However, TZD also has some limitations, such as its potential toxicity and off-target effects, its low solubility in aqueous solutions, and its limited bioavailability in vivo. These limitations need to be taken into account when designing experiments and interpreting results.
将来の方向性
There are several future directions for TZD research, including the development of more potent and selective TZD derivatives, the investigation of TZD's effects on other diseases and conditions, and the exploration of TZD's potential as a combination therapy with other drugs. Additionally, the development of new drug delivery systems and formulations may improve TZD's bioavailability and efficacy in vivo. Overall, TZD is a promising research tool with a wide range of potential applications in various fields, and further studies are needed to fully elucidate its therapeutic potential.
科学的研究の応用
TZD has been extensively studied for its potential therapeutic applications in various fields. In diabetes research, TZD has been shown to improve insulin sensitivity and glycemic control by activating peroxisome proliferator-activated receptor gamma (PPARγ). In cancer research, TZD has been shown to inhibit cancer cell growth and induce apoptosis by targeting multiple signaling pathways. In inflammation research, TZD has been shown to reduce inflammation and oxidative stress by modulating the activity of nuclear factor-kappa B (NF-κB) and other inflammatory mediators.
特性
IUPAC Name |
(5Z)-3-(2-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S2/c15-10-5-1-2-6-11(10)16-13(17)12(20-14(16)18)8-9-4-3-7-19-9/h1-8H/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTQUWSFWXJDCQ-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=CS3)SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=CS3)/SC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(diethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B4653502.png)

![4-methoxy-N-(3-methylbutyl)-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4653516.png)
![3-benzyl-2-[(2-phenylethyl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4653526.png)
![N-{4-[(diethylamino)methyl]phenyl}-3-iodobenzamide](/img/structure/B4653537.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4653545.png)


![N-[5-methyl-1-(4-propylbenzoyl)-2(1H)-pyridinylidene]-4-propylbenzamide](/img/structure/B4653567.png)
![6-(1,3-benzodioxol-5-ylmethylene)-2-(benzylthio)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4653571.png)
![5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4653576.png)

![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(2-chlorophenyl)acetamide]](/img/structure/B4653592.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-(3-nitrophenyl)acrylate](/img/structure/B4653595.png)